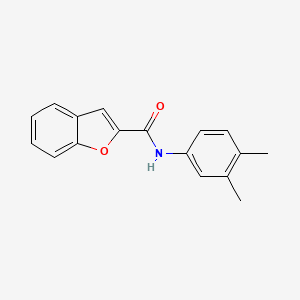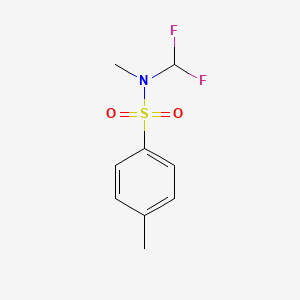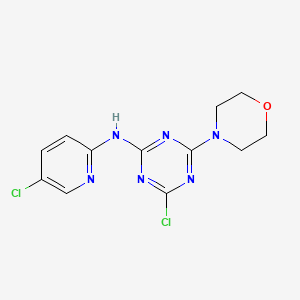
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, also known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBA is a benzofuran derivative that has been synthesized using different methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The synthesis of DMBA using the Friedel-Crafts acylation reaction involves the reaction of 3,4-dimethylbenzoyl chloride with 2-benzofuran in the presence of aluminum chloride as a catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-benzofuran with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base. DMBA has been extensively studied for its potential scientific research applications, including its role as a fluorescent probe for the detection of metal ions, its use as a photosensitizer for photodynamic therapy, and its potential use as an anti-cancer agent. DMBA has been shown to exhibit a mechanism of action that involves the inhibition of cell proliferation and the induction of apoptosis in cancer cells. DMBA has also been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress, alter mitochondrial function, and affect the expression of various genes. DMBA has been found to have advantages and limitations for lab experiments, including its ability to selectively target cancer cells while sparing normal cells, as well as its potential toxicity and limited solubility in aqueous solutions. Future directions for the research of DMBA include its potential use as a therapeutic agent for the treatment of cancer and other diseases, its use as a tool for studying cellular signaling pathways, and its potential applications in the field of materials science. Overall, DMBA is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Antihyperlipidemic Activity
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide demonstrates significant potential in the treatment of hyperlipidemia and coronary heart diseases. A study on rats using this compound showed considerable reduction in plasma triglyceride levels and an increase in high-density lipoprotein-cholesterol levels, highlighting its lipid-lowering properties (Al-qirim et al., 2012).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, related to this compound, serves as a new photoremovable protecting group for carboxylic acids. This application is significant in chemical synthesis, where the direct photolysis of various esters leads to the formation of corresponding carboxylic acids in almost quantitative yields (Klan et al., 2000).
Anticonvulsant Activity
A derivative of this compound has shown effective anticonvulsant properties in animal models. It significantly antagonized seizures induced by maximal electroshock in mice, indicating its potential in treating epilepsy and related seizure disorders (Robertson et al., 1987).
Herbicidal Activity
Derivatives of this compound have shown herbicidal activity, particularly against annual and perennial grasses. This application is significant in agriculture for the control of undesirable vegetation in crops and turf grasses (Viste et al., 1970).
Luminescence Sensing
Compounds derived from this compound have been used in the development of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde and its derivatives. This application is important in chemical sensing technologies (Shi et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-14(9-12(11)2)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKNLCRBHFJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)
![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)
